1,3-ジメチルイミダゾリウムテトラフルオロボレート

概要

説明

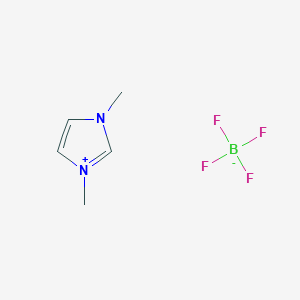

1,3-Dimethylimidazolium tetrafluoroborate is an ionic liquid with the molecular formula C5H9BF4N2 and a molecular weight of 183.94 g/mol . It is a white or pale yellow crystalline solid that is highly soluble in water and organic solvents . This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility, making it a valuable material in various scientific and industrial applications .

科学的研究の応用

1,3-Dimethylimidazolium tetrafluoroborate has a wide range of applications in scientific research :

Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions, including electrochemical reactions and metal-catalyzed reactions.

Biology: It is used in the preparation of ionic liquid-based biomaterials and as a medium for enzyme-catalyzed reactions.

Medicine: It is explored for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.

Industry: It is used as an electrolyte in lithium-ion batteries, supercapacitors, and other energy storage devices.

作用機序

Target of Action

The primary targets of 1,3-dimethylimidazolium Tetrafluoroborate are metal surfaces, specifically Aluminum and Copper (111) surfaces . The compound interacts with these surfaces at a molecular level, affecting their properties and behavior.

Mode of Action

1,3-dimethylimidazolium Tetrafluoroborate adsorbs on Aluminum and Copper (111) surfaces . The ions of the compound have a relatively weak energetic preference to interact with each other over interacting with the surface . At submonolayer coverage, tetrafluoroborate ions have a stronger interaction with Aluminum and Copper surfaces than 1,3-dimethylimidazolium ions do, and as a result, the latter have greater mobility on the surface .

Biochemical Pathways

The compound affects the electron transfer and bond length variation on the metal surfaces . When 1,3-dimethylimidazolium Tetrafluoroborate pairs move across an Aluminum surface, the migration energy is determined mainly by how close the tetrafluoroborate ion can nestle itself against the surface .

Result of Action

The result of the compound’s action is the formation of anion-cation layering at the Aluminum surface at low coverage . At greater coverage, the compound dewets from the surface to form a tiny droplet . This suggests that the compound can alter the surface properties of the metals it interacts with.

Action Environment

The action of 1,3-dimethylimidazolium Tetrafluoroborate is influenced by the environment in which it is present. For instance, the temperature can affect the density, viscosity, and electrical conductivity of the compound . Furthermore, the shape of the surface on which a 1,3-dimethylimidazolium Tetrafluoroborate pair is situated is also of little importance , suggesting that the compound’s action, efficacy, and stability are robust against variations in the physical environment.

生化学分析

Biochemical Properties

1,3-dimethylimidazolium tetrafluoroborate plays a crucial role in biochemical reactions, particularly as a solvent and catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that might otherwise be challenging in aqueous or organic solvents. For instance, it has been observed to interact with lipase enzymes, enhancing their catalytic activity in transesterification reactions . The nature of these interactions often involves the stabilization of enzyme structures and the provision of a conducive environment for biochemical reactions.

Cellular Effects

The effects of 1,3-dimethylimidazolium tetrafluoroborate on cellular processes are multifaceted. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, 1,3-dimethylimidazolium tetrafluoroborate has been found to impact cell signaling pathways, potentially modulating cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 1,3-dimethylimidazolium tetrafluoroborate exerts its effects through various mechanisms. It can bind to biomolecules, influencing their structure and function. For example, density functional theory studies have shown that this compound can adsorb onto metal surfaces, such as aluminum and copper, affecting electron transfer and bond length variations . These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, 1,3-dimethylimidazolium tetrafluoroborate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 1,3-dimethylimidazolium tetrafluoroborate over time are critical factors in its laboratory applications. This compound has been found to be relatively stable under various conditions, maintaining its efficacy over extended periods . Long-term studies have indicated that it can undergo gradual degradation, potentially leading to changes in its effects on cellular function. These temporal effects are essential considerations for researchers using this compound in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of 1,3-dimethylimidazolium tetrafluoroborate vary with different dosages in animal models. At lower doses, it has been observed to enhance metabolic activity and improve biochemical reactions . At higher doses, it can exhibit toxic effects, leading to adverse outcomes such as cellular damage and impaired organ function. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

1,3-dimethylimidazolium tetrafluoroborate is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. It has been shown to interact with enzymes such as lipases, enhancing their activity and altering metabolic pathways . These interactions can lead to changes in the levels of specific metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 1,3-dimethylimidazolium tetrafluoroborate within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is also affected by its binding to proteins, which can facilitate its localization to target sites.

Subcellular Localization

1,3-dimethylimidazolium tetrafluoroborate exhibits specific subcellular localization patterns, which can influence its activity and function. It has been found to localize to particular organelles, such as mitochondria and the endoplasmic reticulum, where it can exert its effects on cellular processes . Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments, enhancing its efficacy in biochemical applications.

準備方法

Synthetic Routes and Reaction Conditions

1,3-Dimethylimidazolium tetrafluoroborate can be synthesized through two primary methods :

Reaction with Methylating Agents: Imidazole is reacted with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form 1,3-dimethylimidazolium iodide.

Reaction with Formaldehyde and Boron Trifluoride: Imidazole is reacted with formaldehyde in the presence of boron trifluoride to form an intermediate, which is then methylated to produce 1,3-dimethylimidazolium tetrafluoroborate.

Industrial Production Methods

The industrial production of 1,3-dimethylimidazolium tetrafluoroborate typically involves the reaction of imidazole with methylating agents followed by treatment with tetrafluoroboric acid. This method is preferred due to its simplicity and high yield .

化学反応の分析

Types of Reactions

1,3-Dimethylimidazolium tetrafluoroborate undergoes various chemical reactions, including :

Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions, where the tetrafluoroborate anion can be replaced by other anions.

Complexation Reactions: It can form complexes with metal ions, which are useful in catalysis and other applications.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and thiocyanates.

Metal Salts: Metal salts such as palladium chloride and platinum chloride are used in complexation reactions.

Major Products Formed

Substituted Imidazolium Salts: These are formed when the tetrafluoroborate anion is replaced by other anions.

Metal Complexes: These are formed when 1,3-dimethylimidazolium tetrafluoroborate reacts with metal salts.

類似化合物との比較

1,3-Dimethylimidazolium tetrafluoroborate is compared with other similar ionic liquids, such as :

1-Butyl-3-methylimidazolium tetrafluoroborate: This compound has a longer alkyl chain, which affects its solubility and thermal stability.

1-Ethyl-3-methylimidazolium tetrafluoroborate: This compound has a shorter alkyl chain, which influences its viscosity and ionic conductivity.

1-Butyl-2,3-dimethylimidazolium tetrafluoroborate: This compound has an additional methyl group, which impacts its chemical reactivity and complexation behavior.

1,3-Dimethylimidazolium tetrafluoroborate is unique due to its balanced properties of solubility, thermal stability, and reactivity, making it a versatile compound for various applications .

生物活性

1,3-Dimethylimidazolium tetrafluoroborate (commonly abbreviated as [MMIM][BF4]) is an ionic liquid that has garnered attention in various fields, including biochemistry and materials science. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

1,3-Dimethylimidazolium tetrafluoroborate is characterized by its unique ionic structure, which influences its solubility and reactivity. It has a relatively low viscosity and high thermal stability, making it suitable for various applications, including as a solvent in chemical reactions and as an electrolyte in batteries.

Cytotoxicity Studies

Research has indicated that the cytotoxic effects of [MMIM][BF4] can vary based on concentration and exposure duration. A study investigated the cytotoxicity of several imidazolium-based ionic liquids, including [MMIM][BF4], on human cell lines. The results showed that at lower concentrations (below 1 mM), [MMIM][BF4] exhibited minimal cytotoxic effects. However, at higher concentrations (above 5 mM), significant cytotoxicity was observed, suggesting a dose-dependent relationship .

Antimicrobial Activity

[MMIM][BF4] has also been studied for its antimicrobial properties. A recent investigation demonstrated that this ionic liquid exhibited inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of the bacterial cell membrane, leading to increased permeability and ultimately cell lysis .

Case Study 1: Application in Drug Delivery

One notable application of [MMIM][BF4] is in drug delivery systems. Researchers have explored its use as a vehicle for delivering hydrophobic drugs. The ionic liquid enhances the solubility of poorly soluble drugs, facilitating their absorption in biological systems. In a study involving the delivery of the anticancer drug paclitaxel, [MMIM][BF4] demonstrated improved bioavailability compared to conventional solvents .

Case Study 2: Interaction with Biomolecules

Another important aspect of [MMIM][BF4]'s biological activity is its interaction with biomolecules such as proteins and nucleic acids. A study utilizing molecular dynamics simulations revealed that [MMIM][BF4] could stabilize protein structures under certain conditions, which may have implications for protein-based therapeutics .

Research Findings and Data Tables

The following table summarizes key findings from various studies on the biological activity of 1,3-dimethylimidazolium tetrafluoroborate:

特性

IUPAC Name |

1,3-dimethylimidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2.BF4/c1-6-3-4-7(2)5-6;2-1(3,4)5/h3-5H,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPIPPWLOCMHGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CN1C=C[N+](=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121091-31-4 | |

| Record name | 1H-Imidazolium, 1,3-dimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121091-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,3-dimethylimidazolium tetrafluoroborate interact with metal surfaces like aluminum and copper?

A1: Density functional theory (DFT) studies show that [DMIM][BF4] adsorbs onto both Al and Cu(111) surfaces. [] The specific adsorption configurations and energies depend on the metal substrate. This interaction is crucial for understanding the IL's role in applications like metal electrodeposition and corrosion inhibition.

Q2: Can you elaborate on the nature of interactions between the 1,3-dimethylimidazolium cation and anions?

A2: While the C(2)-H bond of the imidazolium cation might appear capable of forming hydrogen bonds, ab initio calculations reveal that charge-charge interactions dominate the attraction between the cation and anions like [BF4]−. [] The orientation of the anion relative to the C(2)-H bond doesn't significantly affect the interaction energy. This understanding is vital for predicting the behavior of [DMIM][BF4] in various chemical processes.

Q3: Is 1,3-dimethylimidazolium tetrafluoroborate used in any practical applications related to its interaction with metals?

A3: Yes, one application is in the preparation of lithium bromide absorption cycle working fluids. Adding [DMIM][BF4] to these fluids can enhance the refrigeration cycle performance coefficient and mitigate crystallization and corrosion issues. [] This use highlights its potential in improving existing technologies.

Q4: Has the effect of 1,3-dimethylimidazolium tetrafluoroborate on the vapor pressure of common absorbent solutions been investigated?

A4: Yes, studies have examined the impact of adding [DMIM][BF4] to lithium bromide and lithium chloride aqueous solutions. [] These investigations measured vapor pressure data for ternary systems containing water, the lithium salt, and [DMIM][BF4]. Results revealed that the addition of [DMIM][BF4] influences the vapor pressure of these solutions, which is relevant for optimizing their performance in absorption cycle applications.

Q5: Can 1,3-dimethylimidazolium tetrafluoroborate facilitate the formation of metal-carbene complexes?

A5: Research shows that [DMIM][BF4] can participate in oxidative addition reactions with zerovalent group 10 metals (Ni, Pd, Pt), yielding heterocyclic carbene complexes. [] Notably, this reaction is more favorable with Pt and Ni compared to Pd. This finding has significant implications for catalysis, especially in the context of using [DMIM][BF4] as a solvent or reaction medium.

Q6: How can computational chemistry help us understand the properties of 1,3-dimethylimidazolium tetrafluoroborate?

A6: Techniques like Monte Carlo (MC) simulations are used to calculate liquid-vapor saturation properties of [DMIM][BF4]. [] These simulations provide valuable insights into the phase behavior and thermodynamic properties of this IL, aiding in the design and optimization of processes where it's used.

Q7: What do we know about the solvation of metal particles in 1,3-dimethylimidazolium tetrafluoroborate?

A7: Molecular dynamics (MD) simulations combined with quantum mechanics/molecular mechanics (QM/MM) potentials have been used to study how [DMIM][BF4] solvates and stabilizes palladium nanoparticles. [] The results indicate that [DMIM][BF4] induces polarization in the palladium clusters, leading to strong interactions between the IL and the metal. This understanding is crucial for applications involving metal nanoparticles in ionic liquids, such as catalysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。